molecular formula C18H11ClN2O2S2 B2733912 (Z)-3-(3-chlorophenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one CAS No. 305377-86-0

(Z)-3-(3-chlorophenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one

Cat. No. B2733912
M. Wt: 386.87
InChI Key: UFELWLRXGAQDGI-PFONDFGASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(Z)-3-(3-chlorophenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one” is a chemical compound with the molecular formula C18H11ClN2O2S2 and a molecular weight of 386.871. It’s not intended for human or veterinary use and is available for research use only1.



Synthesis Analysis

Unfortunately, I couldn’t find any specific information about the synthesis of this compound. It’s possible that the synthesis process is proprietary or not publicly available.



Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C18H11ClN2O2S2. However, without more specific information or a crystallographic study, it’s difficult to provide a detailed analysis of its structure.



Chemical Reactions Analysis

Again, without specific studies or papers, it’s challenging to provide an analysis of the chemical reactions involving this compound.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. Some properties, such as its melting point, boiling point, and solubility, are not available from the current information.


Scientific Research Applications

Antimicrobial Activity

Anticancer Activity

  • Research into thioxothiazolidin-4-one derivatives has shown promising results in anticancer therapy, with some compounds exhibiting significant inhibition of tumor growth and tumor-induced angiogenesis in a mouse model. These findings highlight the potential of thioxothiazolidin-4-one derivatives as candidates for anticancer therapy (Chandrappa et al., 2010).
  • Another study focusing on the synthesis and evaluation of anticancer activities of 4-thiazolidinones containing a benzothiazole moiety found several compounds with potent activity against various cancer cell lines, including leukemia, melanoma, and lung cancer. These results suggest the therapeutic potential of these compounds in cancer treatment (Havrylyuk et al., 2010).

Anti-inflammatory Activity

  • A novel series of 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid derivatives have been synthesized and evaluated for anti-inflammatory activity using in vitro and in vivo models. The study revealed that all the compounds showed promising anti-inflammatory activity, underscoring their potential as anti-inflammatory agents (Nikalje, Hirani, & Nawle, 2015).

Safety And Hazards

This compound is not intended for human or veterinary use, indicating that it may pose risks if improperly handled1. Always follow appropriate safety protocols when working with research chemicals.


Future Directions

The future directions for research on this compound would depend on its potential applications. Given its current status as a research chemical, it may be the subject of future studies to determine its properties and potential uses.


Please note that this is a general analysis based on the limited information available. For a more comprehensive and accurate analysis, more detailed and specific information would be needed. Always consult with a qualified professional or trusted source when dealing with unfamiliar substances.


properties

IUPAC Name

(5Z)-3-(3-chlorophenyl)-5-(1-methyl-2-oxoindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2O2S2/c1-20-13-8-3-2-7-12(13)14(16(20)22)15-17(23)21(18(24)25-15)11-6-4-5-10(19)9-11/h2-9H,1H3/b15-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFELWLRXGAQDGI-PFONDFGASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)C4=CC(=CC=C4)Cl)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)C4=CC(=CC=C4)Cl)/C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(3-chlorophenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one

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